molecular formula C14H10O4S B14656399 1,3-Benzenedicarboxylic acid, 4-(phenylthio)- CAS No. 51907-20-1

1,3-Benzenedicarboxylic acid, 4-(phenylthio)-

Cat. No.: B14656399
CAS No.: 51907-20-1
M. Wt: 274.29 g/mol
InChI Key: QFQYYGFUPUBXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzenedicarboxylic acid, 4-(phenylthio)- is a chemical compound that belongs to the family of benzenedicarboxylic acids It is characterized by the presence of a phenylthio group attached to the benzene ring

Preparation Methods

The synthesis of 1,3-Benzenedicarboxylic acid, 4-(phenylthio)- typically involves the reaction of isophthalic acid with thiophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,3-Benzenedicarboxylic acid, 4-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol group.

    Substitution: The compound can undergo substitution reactions where the phenylthio group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 4-(phenylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 4-(phenylthio)- involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-Benzenedicarboxylic acid, 4-(phenylthio)- can be compared with other benzenedicarboxylic acid derivatives, such as:

  • Phthalic acid (1,2-benzenedicarboxylic acid)
  • Isophthalic acid (1,3-benzenedicarboxylic acid)
  • Terephthalic acid (1,4-benzenedicarboxylic acid) The presence of the phenylthio group in 1,3-Benzenedicarboxylic acid, 4-(phenylthio)- imparts unique chemical properties that differentiate it from these similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

51907-20-1

Molecular Formula

C14H10O4S

Molecular Weight

274.29 g/mol

IUPAC Name

4-phenylsulfanylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C14H10O4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18)

InChI Key

QFQYYGFUPUBXOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.